RETF-4NA acetate

Description

Properties

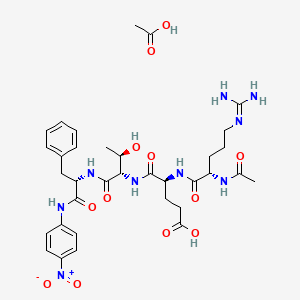

Molecular Formula |

C34H47N9O12 |

|---|---|

Molecular Weight |

773.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;acetic acid |

InChI |

InChI=1S/C32H43N9O10.C2H4O2/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51;1-2(3)4/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35);1H3,(H,3,4)/t18-,23+,24+,25+,27+;/m1./s1 |

InChI Key |

PFSQGCCJENEGGT-RTNJFBSRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O.CC(=O)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RETF-4NA acetate involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like carbodiimides. After the peptide chain is assembled, the protecting groups are removed, and the peptide is acetylated to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

RETF-4NA acetate primarily undergoes hydrolysis reactions catalyzed by chymase. This hydrolysis results in the cleavage of the peptide bond, releasing the 4-nitroanilide group.

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH. Chymase is the primary enzyme used for this reaction, and the conditions are optimized to ensure selective hydrolysis.

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-nitroaniline, along with the corresponding peptide fragments.

Scientific Research Applications

RETF-4NA acetate is widely used in scientific research due to its specificity for chymase. Some of its applications include:

Biochemistry: Used as a substrate to study chymase activity and its role in various physiological processes.

Medicine: Helps in understanding the role of chymase in diseases such as cardiovascular disorders and inflammatory conditions.

Drug Development: Used in screening assays to identify potential inhibitors of chymase, which could be therapeutic targets.

Industrial Applications: Employed in the production of diagnostic kits for detecting chymase activity.

Mechanism of Action

RETF-4NA acetate exerts its effects by serving as a substrate for chymase. The enzyme recognizes the specific peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing 4-nitroaniline. This reaction is highly specific, allowing researchers to study chymase activity without interference from other proteases.

Comparison with Similar Compounds

Key Compounds for Comparison

RETF-4NA acetate belongs to a broader class of enzyme-targeting compounds. Below is a detailed comparison with structurally or functionally related molecules:

*Free base CAS; acetate salt CAS unspecified.

Functional and Structural Insights

RETF-4NA TFA : The trifluoroacetate (TFA) salt shares RETF-4NA's core structure but differs in counterion. Like the acetate form, it is an α-glycosidase substrate , though its chymotrypsin activity remains unconfirmed .

Retinyl acetate/glucoside : These vitamin A derivatives lack enzymatic substrate activity. Retinyl acetate is used in oncology, while retinyl glucoside studies focus on metabolic pathways .

Resveratroloside : Unlike this compound, this compound inhibits α-glucosidase, making it a candidate for diabetes management rather than enzyme activity assays .

Retagliptin phosphate : A DPP-4 inhibitor, it operates via a distinct mechanism (enzyme inhibition) compared to RETF-4NA’s substrate-based role .

Research Implications and Limitations

- Dual Target Ambiguity : The conflicting reports on this compound’s primary target (chymotrypsin vs. α-glycosidase) highlight the need for standardized enzymatic assays to clarify its specificity .

- Solubility Constraints : While this compound is DMSO-soluble, related compounds like retinyl acetate require lipid carriers, limiting their utility in aqueous systems .

Q & A

Q. What are the standard protocols for using RETF-4NA acetate as a chymase substrate in enzyme activity assays?

this compound is dissolved in DMSO at a stock concentration of 10 mM (7.74 mg/mL) and diluted in assay buffer to a working concentration of 0.1–1.0 mM. The reaction is initiated by adding chymase, and hydrolysis is monitored via UV-Vis spectroscopy at 405 nm (absorbance of the p-nitroaniline [pNA] byproduct). Control experiments should include substrate-only and enzyme-only blanks to account for background signals. Assays are typically performed at 25–37°C in pH 7.4–8.0 buffers, with kinetic measurements taken over 10–30 minutes .

Q. What factors influence the hydrolysis rate of this compound by chymase under varying experimental conditions?

Key factors include:

- pH : Optimal activity occurs near pH 8.0, as deviations alter enzyme conformation and substrate binding .

- Temperature : Hydrolysis rates increase up to 37°C but decline at higher temperatures due to enzyme denaturation.

- Ionic strength : High salt concentrations (>150 mM NaCl) may inhibit chymase by disrupting electrostatic interactions .

- Inhibitors : Serine protease inhibitors (e.g., PMSF) reduce activity, validating specificity .

Advanced Research Questions

Q. How can researchers optimize this compound-based assays for chymase activity in complex biological matrices (e.g., tissue lysates)?

To mitigate matrix effects:

- Pre-treatment : Use centrifugal filtration (3–10 kDa cutoff) to remove interfering macromolecules.

- Internal controls : Spike recombinant chymase into samples to distinguish endogenous vs. exogenous activity.

- Validation : Compare results with orthogonal methods (e.g., fluorogenic substrates) to confirm specificity .

- Normalization : Adjust for total protein content using Bradford or BCA assays .

Q. How can discrepancies in kinetic parameters (Km/Vmax) of this compound hydrolysis reported across studies be resolved?

Discrepancies may arise from:

- Enzyme sources : Recombinant vs. tissue-extracted chymase may exhibit varying purity or isoform composition.

- Substrate purity : Verify this compound purity (≥95%) via HPLC to rule out batch-to-batch variability .

- Assay conditions : Standardize buffer composition, temperature, and detection methods.

- Data analysis : Use nonlinear regression (e.g., Michaelis-Menten curve fitting) rather than linear approximations .

Q. What computational models are suitable for predicting this compound's interaction with chymase isoforms?

Molecular docking (e.g., AutoDock Vina) can model substrate binding to chymase’s active site. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of the enzyme-substrate complex over time. These models help identify critical residues (e.g., Ser195, His57) involved in catalysis and guide mutagenesis studies .

Q. How can the specificity of this compound for chymase over other serine proteases (e.g., trypsin, elastase) be validated?

Perform cross-reactivity assays:

- Incubate this compound with non-target proteases and measure pNA release.

- Use selective inhibitors (e.g., TPCK for chymase, AEBSF for trypsin) to confirm signal origin.

- Compare kinetic parameters (kcat/Km) across enzymes; chymase should exhibit ≥10-fold higher catalytic efficiency .

Q. What strategies ensure reproducibility of this compound-based assays across laboratories?

- Standardized protocols : Publish detailed methods, including buffer recipes, instrument settings, and data processing steps.

- Inter-laboratory calibration : Share reference samples (e.g., pre-measured chymase aliquots) to align results.

- Blinded analysis : Mask sample identities during data collection to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.